N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme that the compound interacts with. This interaction can lead to a change in the function of the target, which can result in a therapeutic effect .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or it could bind to the target and prevent other molecules from interacting with it .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell. The compound could affect one or more steps in these pathways, leading to changes in the production of certain molecules or the activation of certain genes .
Pharmacokinetics
This refers to what the body does to the drug, including how it is absorbed, distributed, metabolized, and excreted. These factors can affect the bioavailability of the drug, or how much of the drug is able to reach its target .
Result of Action
This is the outcome of the compound’s interaction with its target and its effect on biochemical pathways. This could include changes in cell function, cell death, or a therapeutic effect .
Action Environment
Various environmental factors can influence the action of a compound. These could include pH, temperature, the presence of other molecules, and the specific type of cell or tissue where the compound is acting .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(14-oxo-9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,16-tetraen-15-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-12-14(22)7-5-8-15(12)24-17(28)10-27-21(29)26-11-23-20-18(19(26)25-27)13-6-3-2-4-9-16(13)30-20/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVJAGYZXDPHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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